Cas no 2137984-05-3 ({5-[(Piperidin-1-yl)methyl]piperidin-3-yl}methanamine)

{5-[(Piperidin-1-yl)methyl]piperidin-3-yl}methanamine is a bifunctional amine compound featuring both piperidine and methylamine moieties, offering versatile reactivity in organic synthesis and pharmaceutical applications. Its structural framework enables efficient functionalization, making it a valuable intermediate for the development of bioactive molecules, particularly in medicinal chemistry. The presence of two nitrogen centers allows for selective derivatization, facilitating the synthesis of complex heterocycles or chelating agents. This compound exhibits favorable stability under standard conditions, ensuring reliable handling and storage. Its balanced lipophilicity and basicity enhance solubility in common organic solvents, supporting diverse reaction conditions. Suitable for use in drug discovery and catalyst design, it provides a robust scaffold for further chemical modifications.
{5-[(Piperidin-1-yl)methyl]piperidin-3-yl}methanamine structure
2137984-05-3 structure
Product name:{5-[(Piperidin-1-yl)methyl]piperidin-3-yl}methanamine
CAS No:2137984-05-3
MF:C12H25N3
MW:211.347002744675
CID:5278428
PubChem ID:165444795

{5-[(Piperidin-1-yl)methyl]piperidin-3-yl}methanamine Chemical and Physical Properties

Names and Identifiers

    • {5-[(piperidin-1-yl)methyl]piperidin-3-yl}methanamine
    • EN300-692594
    • 2137984-05-3
    • {5-[(Piperidin-1-yl)methyl]piperidin-3-yl}methanamine
    • Inchi: 1S/C12H25N3/c13-7-11-6-12(9-14-8-11)10-15-4-2-1-3-5-15/h11-12,14H,1-10,13H2
    • InChI Key: RHBLLMKHJWMGHP-UHFFFAOYSA-N
    • SMILES: N1(CCCCC1)CC1CNCC(CN)C1

Computed Properties

  • Exact Mass: 211.204847810g/mol
  • Monoisotopic Mass: 211.204847810g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 41.3Ų

{5-[(Piperidin-1-yl)methyl]piperidin-3-yl}methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-692594-0.5g
{5-[(piperidin-1-yl)methyl]piperidin-3-yl}methanamine
2137984-05-3
0.5g
$1262.0 2023-03-10
Enamine
EN300-692594-0.05g
{5-[(piperidin-1-yl)methyl]piperidin-3-yl}methanamine
2137984-05-3
0.05g
$1104.0 2023-03-10
Enamine
EN300-692594-0.1g
{5-[(piperidin-1-yl)methyl]piperidin-3-yl}methanamine
2137984-05-3
0.1g
$1157.0 2023-03-10
Enamine
EN300-692594-1.0g
{5-[(piperidin-1-yl)methyl]piperidin-3-yl}methanamine
2137984-05-3
1g
$0.0 2023-06-07
Enamine
EN300-692594-2.5g
{5-[(piperidin-1-yl)methyl]piperidin-3-yl}methanamine
2137984-05-3
2.5g
$2576.0 2023-03-10
Enamine
EN300-692594-0.25g
{5-[(piperidin-1-yl)methyl]piperidin-3-yl}methanamine
2137984-05-3
0.25g
$1209.0 2023-03-10
Enamine
EN300-692594-5.0g
{5-[(piperidin-1-yl)methyl]piperidin-3-yl}methanamine
2137984-05-3
5.0g
$3812.0 2023-03-10
Enamine
EN300-692594-10.0g
{5-[(piperidin-1-yl)methyl]piperidin-3-yl}methanamine
2137984-05-3
10.0g
$5652.0 2023-03-10

Additional information on {5-[(Piperidin-1-yl)methyl]piperidin-3-yl}methanamine

Introduction to {5-[(Piperidin-1-yl)methyl]piperidin-3-yl}methanamine (CAS No. 2137984-05-3)

The compound {5-[(Piperidin-1-yl)methyl]piperidin-3-yl}methanamine, identified by the CAS registry number 2137984-05-3, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the broader category of piperidine derivatives, which have garnered considerable attention due to their unique structural properties and functional versatility. The molecule's structure, featuring a piperidine ring system with specific substituents, makes it a valuable subject for research in fields such as organic chemistry, pharmacology, and materials science.

Recent advancements in chemical synthesis techniques have enabled the precise construction of complex molecules like {5-[(Piperidin-1-yl)methyl]piperidin-3-yl}methanamine. Researchers have employed innovative methodologies, including asymmetric catalysis and click chemistry, to synthesize this compound efficiently. These breakthroughs not only enhance the yield of the synthesis process but also ensure higher purity levels, which are critical for downstream applications.

One of the most promising areas of application for this compound is in drug discovery. The piperidine ring system is known for its ability to interact with various biological targets, including enzymes and receptors. Recent studies have highlighted the potential of {5-[(Piperidin-1-yl)methyl]piperidin-3-yl}methanamine as a modulator of neurotransmitter systems, offering new avenues for treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Its ability to cross the blood-brain barrier makes it particularly appealing for central nervous system-related therapies.

In addition to its pharmacological applications, {5-[(Piperidin-1-y l)methyl]piperidin -3 - yl }methan amine has shown potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics and advanced materials development. Researchers are exploring its role in creating novel polymers and semiconducting materials, which could revolutionize industries such as electronics and energy storage.

The synthesis of this compound involves a series of well-defined steps that require meticulous control over reaction conditions. Key steps include the formation of the piperidine ring through cyclization reactions and the subsequent functionalization with specific substituents. The use of modern analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, ensures that the final product meets stringent quality standards.

From an environmental standpoint, there is growing interest in developing sustainable methods for synthesizing compounds like {5 - [(P i per id i n -1 - y l )m eth yl ]pi per id i n - 3 - yl }m eth an amine . Green chemistry principles are being integrated into synthetic protocols to minimize waste generation and reduce reliance on hazardous reagents. This shift towards sustainability aligns with global efforts to promote eco-friendly industrial practices.

In conclusion, {5 - [(P i per id i n -1 - y l )m eth yl ]pi per id i n - 3 - yl }m eth an amine (CAS No . 2137984 -05 - 3 ) represents a compelling example of how advances in chemical synthesis are driving innovation across multiple disciplines . Its diverse applications , coupled with ongoing research into its properties , underscore its importance as a key molecule in contemporary science . As researchers continue to explore its potential , this compound is poised to make significant contributions to both academic and industrial sectors . p > article > response >

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